3-Methoxybenzofuran-5-ol
Description
Significance of Benzofuran (B130515) Derivatives in Contemporary Organic Chemistry Research
Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a significant structural framework in organic chemistry. nih.govacs.org First synthesized by Perkin in 1870, the benzofuran scaffold has since become a cornerstone in the development of a vast array of organic compounds with diverse applications. nih.govacs.org These derivatives are integral to medicinal, agricultural, and synthetic chemistry. nih.govacs.org
The widespread interest in benzofuran derivatives stems from their prevalence in natural products and their extensive pharmacological activities. nih.govbohrium.com Many natural and synthetic benzofuran-containing compounds exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. cuestionesdefisioterapia.commdpi.comontosight.ai This has spurred significant research into the synthesis of novel benzofuran derivatives with potential therapeutic applications. nih.govmdpi.com The versatility of the benzofuran nucleus allows for a wide range of chemical modifications, leading to the discovery of compounds with tailored biological activities. cuestionesdefisioterapia.commdpi.com
Structural Classification and Nomenclature of Substituted Benzofurans
The nomenclature of benzofuran derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The core structure, benzofuran, can also be referred to as benzo[b]furan. nih.govacs.org Substitutions on the benzofuran ring system can occur at multiple positions, leading to a wide variety of derivatives. iiab.mewikipedia.org
Substituted benzofurans are classified based on the nature and position of the substituent groups attached to the benzofuran core. These substitutions can significantly influence the chemical and biological properties of the resulting compounds. The IUPAC nomenclature system provides a systematic way to name these complex molecules, ensuring clarity and consistency in scientific communication. qmul.ac.uk For instance, the position of substituents is indicated by numbers, and the names of the substituent groups are used as prefixes to the parent name "benzofuran".
Unique Positioning of 3-Methoxybenzofuran-5-ol within Advanced Benzofuran Research
Among the vast family of benzofuran derivatives, this compound holds a unique position in advanced research due to its specific substitution pattern. The presence of both a methoxy (B1213986) group at the 3-position and a hydroxyl group at the 5-position provides distinct chemical properties and potential for further functionalization.
While extensive research exists on various substituted benzofurans, specific studies focusing solely on this compound are less common. However, related structures and their syntheses provide insights into its potential reactivity and applications. For example, the synthesis of various 3-substituted and 5-substituted benzofurans has been widely explored, often as intermediates in the preparation of more complex molecules with biological activity. mdpi.comjst.go.jpgoogle.com The combination of a methoxy and a hydroxyl group on the benzofuran scaffold is found in several naturally occurring and synthetic compounds with interesting biological profiles, such as those with anti-inflammatory or anticancer properties. actascientific.com
The strategic placement of the methoxy and hydroxyl groups in this compound makes it an interesting target for synthetic chemists and a potential building block for the development of novel compounds with specific biological activities. Further investigation into the synthesis and properties of this particular derivative could lead to new discoveries in the field of medicinal chemistry and material science.
Structure
3D Structure
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-methoxy-1-benzofuran-5-ol |
InChI |
InChI=1S/C9H8O3/c1-11-9-5-12-8-3-2-6(10)4-7(8)9/h2-5,10H,1H3 |
InChI Key |
MEFDNJAROSKQNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxybenzofuran 5 Ol and Its Structural Analogues
De Novo Synthesis Approaches to the Benzofuran (B130515) Core
De novo synthesis of the benzofuran core typically involves the formation of the furan (B31954) ring fused to a benzene (B151609) ring. This can be achieved through various intramolecular and intermolecular reactions. sioc-journal.cn
Intramolecular Cyclization Strategiessioc-journal.cnCurrent time information in Богородский район, RU.organic-chemistry.orgresearchgate.netmdpi.com
Intramolecular cyclization is a powerful strategy for the synthesis of benzofurans, involving the formation of a bond between an oxygen atom and a carbon atom on a side chain attached to the benzene ring. sioc-journal.cnmdpi.com
Palladium-Catalyzed Annulation Reactionssioc-journal.cnCurrent time information in Богородский район, RU.researchgate.netmdpi.comrsc.orgnih.gov
Palladium catalysis has proven to be a versatile tool for the synthesis of benzofurans. These reactions often proceed through C-H activation and can be used to form a variety of substituted benzofurans. nih.goviastate.edu For instance, palladium-catalyzed oxidative annulation of phenols with alkenylcarboxylic acids can produce 2,3-disubstituted benzofurans. nih.gov The regioselectivity of these reactions can be influenced by the substitution pattern of the phenol (B47542) precursor. nih.gov Another approach involves the palladium-catalyzed annulation of imidazo[1,2-a]pyridines with coumarins, which yields benzofuran-fused heterocycles through a decarbonylative pathway. rsc.org The synthesis of functionalized 2-benzyl benzo[b]furans can be achieved through a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols using a palladium catalyst. researchgate.netorganic-chemistry.org
A notable example is the palladium-catalyzed synthesis of 2,3-disubstituted benzofurans from phenols and alkenylcarboxylic acids, which can also be adapted for the synthesis of deuterium-labeled compounds. nih.gov Furthermore, palladium-catalyzed [4 + 1] annulation of benzofuran-derived azadienes with isocyanides provides an efficient route to benzofuro[3,2-b]pyrrole derivatives. acs.org
| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |
| PdCl2(CH3CN)2, Benzoquinone | o-Cinnamyl Phenols | 2-Benzyl Benzo[b]furans | Good to Excellent | researchgate.net |
| Pd(OAc)2 | Phenols, Alkenylcarboxylic Acids | 2,3-Dialkylbenzofurans | - | nih.gov |
| Palladium Catalyst | Imidazo[1,2-a]pyridines, Coumarins | Benzofuran Fused Heterocycles | Good to Excellent | rsc.org |
| (PPh3)PdCl2, Copper Iodide | Iodophenols, Terminal Alkynes | Benzofuran Derivatives | 70-91% | nih.govacs.org |
| Palladium Catalyst | 2-Iodophenyl Allenyl Ethers | 2-Azaallyl Anions | Good to Excellent | mdpi.com |
Acid-Catalyzed Cyclization PathwaysCurrent time information in Богородский район, RU.organic-chemistry.orgrsc.orgwuxiapptec.com
Acid-catalyzed cyclization is a classical yet effective method for benzofuran synthesis. rsc.org This approach often involves the dehydration of a suitable precursor containing a hydroxyl group and a side chain that can cyclize onto the aromatic ring. rsc.org For example, 2-hydroxy-1,4-diones can undergo a cyclization/oxidative aromatization cascade reaction catalyzed by trifluoroacetic acid (TFA) to yield various benzofuran derivatives. rsc.org Polyphosphoric acid (PPA) is another commonly used acid catalyst for the cyclization of acetals to form the benzofuran core. wuxiapptec.com The regioselectivity of these reactions can sometimes be predicted using computational analysis. wuxiapptec.com Lewis acids, such as boron trifluoride diethyl etherate, can also promote domino reactions to synthesize benzofuran derivatives. nih.gov
| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |
| Trifluoroacetic Acid (TFA), N-Bromosuccinimide (NBS) | 2-Hydroxy-1,4-diones | Benzofuran Derivatives | Moderate to Good | rsc.org |
| Polyphosphoric Acid (PPA) | Acetal Substrates | Benzofuran Core | - | wuxiapptec.com |
| Lewis Acid (e.g., BF3·OEt2) | 2,4-Diyn-1-ols, Dicarbonyl Compounds | Benzofuran Derivatives | 75-91% | nih.gov |
| Rh(I)/Acid Catalyst | Propargyl Alcohols, ortho-Hydroxylated Arylboronic Acids | Benzofurans | Moderate to High | researchgate.net |
Oxidative Cyclization Protocolssioc-journal.cnCurrent time information in Богородский район, RU.researchgate.netrsc.orgorganic-chemistry.org
Oxidative cyclization provides a direct route to benzofurans from precursors that are one oxidation level away from the final product. These reactions often employ a metal catalyst and an oxidant. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes is a one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org Similarly, iron(III)-mediated intramolecular cyclization of electron-rich-aryl ketones can construct the benzofuran ring. mdpi.com More recently, designed transition-metal complexes, inspired by enzymes, have been used for the oxidative cyclization of 2'-hydroxychalcones to flavones and related benzofuran derivatives. organic-chemistry.org
| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |
| Copper Catalyst, Molecular Oxygen | Phenols, Alkynes | Polysubstituted Benzofurans | - | rsc.org |
| FeCl3 | Electron-Rich-Aryl Ketones | Benzofurans | - | mdpi.com |
| Zinc and Manganese Complexes, TEMPO | 2'-Hydroxychalcones | Flavone and Benzofuran Derivatives | Up to 95% | organic-chemistry.org |
| PdCl2(C2H4)2, Benzoquinone | o-Allylphenol Derivatives | Functionalized 2-Benzyl Benzofurans | - | mdpi.com |
Ring-Closing Metathesis (RCM) Approachesorganic-chemistry.orgrsc.orgresearchgate.netresearchgate.net
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including benzofurans. researchgate.netresearchgate.netorganic-chemistry.org This strategy typically involves the use of a ruthenium catalyst, such as Grubbs' catalyst, to cyclize a diene precursor. researchgate.net For the synthesis of benzofurans, an isomerization-ring-closing metathesis strategy has been developed, starting from 1-allyl-2-allyloxybenzenes. organic-chemistry.org This method has been shown to be efficient and tolerant of various functional groups. organic-chemistry.org Two-directional RCM has also been employed for the synthesis of bisbenzoxepines and bisbenzoxocines. thieme-connect.com
| Catalyst | Starting Materials | Product | Yield | Reference |
| Ruthenium Catalyst (Grubbs' Catalyst) | 1-Allyl-2-allyloxybenzenes | Substituted Benzofurans | Up to 100% | organic-chemistry.org |
| Ruthenium and Molybdenum Complexes | Diene Substrates | Benzofurans | - | researchgate.net |
Intermolecular Coupling Reactions for Benzofuran Ring Formationsioc-journal.cnresearchgate.net
In addition to intramolecular cyclizations, intermolecular coupling reactions can also be utilized to construct the benzofuran ring system. These reactions involve the formation of two bonds in a single step or in a sequential one-pot process. A notable example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. researchgate.net This method allows for the synthesis of various benzofuran derivatives through a proposed mechanism involving reversible electrophilic carbocupration of the phenol. researchgate.net Another approach involves the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, which proceeds via aromatic C–F bond activation. beilstein-journals.org
| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |
| Rhodium and Copper Catalysts | Phenols, Internal Diarylalkynes | Benzofuran Derivatives | - | researchgate.net |
| Nickel Catalyst | 2-Fluorobenzofurans, Arylboronic Acids | 2-Arylbenzofurans | - | beilstein-journals.org |
Sonogashira Cross-Coupling Methods
The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of benzofuran precursors. wikipedia.orgwalisongo.ac.idorganic-chemistry.org For instance, the coupling of an appropriately substituted o-iodophenol with a terminal alkyne sets the stage for a subsequent intramolecular cyclization to form the benzofuran ring. rsc.org
A common strategy involves the coupling of an iodinated phenol derivative with an alkyne, followed by an intramolecular cyclization. For example, the synthesis of 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde has been achieved through the coupling of 5-iodovanillin (B1580916) with phenylacetylene (B144264) using a palladium catalyst and copper(I) iodide as a co-catalyst. jocpr.com Similarly, the total synthesis of the natural product egonol (B1663352) involved a one-pot Sonogashira coupling of iodovanillin with 3,4-methylenedioxyphenylacetylene, which proceeded through successive coupling and cyclization steps to yield the benzofuran core in high yield. rsc.org
The versatility of the Sonogashira reaction allows for the introduction of various substituents onto the benzofuran scaffold. By choosing different coupling partners, a diverse range of structural analogues can be synthesized. The reaction conditions are generally mild, often conducted at room temperature in the presence of an amine base, making it compatible with a variety of functional groups. wikipedia.orghes-so.ch
Table 1: Examples of Sonogashira Coupling in Benzofuran Synthesis
| Aryl Halide | Alkyne | Catalyst System | Product | Reference |
| 5-Iodovanillin | Phenylacetylene | Pd-catalyst, CuI | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | jocpr.com |
| Iodovanillin | 3,4-Methylenedioxyphenylacetylene | Pd(PPh₃)₄, CuI | Egonol precursor | rsc.org |
| 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁@NC, CuI, PPh₃ | Erlotinib intermediate | hes-so.ch |
| 2-Iodophenol | 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂, CuI | Iboga analogue precursor | rsc.org |
Copper-Mediated Cyclizations
Copper-catalyzed reactions represent another significant avenue for the synthesis of benzofurans. These methods often involve the intramolecular cyclization of suitably functionalized precursors. A notable example is the copper-mediated domino hydration and annulation of 2-fluorophenylacetylene derivatives. This strategy utilizes a copper(I) iodide catalyst in the presence of potassium hydroxide, water, and potassium iodide to afford benzo[b]furans. mdpi.com
Copper catalysis is also employed in the synthesis of 2-aminothiazoles through a [3+2] oxidative cyclization of oxime acetates with sodium thiocyanate, showcasing the versatility of copper in mediating cyclization reactions to form heterocyclic systems. rsc.org Furthermore, copper-catalyzed domino cyclization of anilines and cyclobutanone (B123998) oxime provides a route to spirotetrahydroquinoline derivatives, highlighting the power of this approach in constructing complex molecular scaffolds. beilstein-journals.org In the context of benzofuran synthesis, copper-mediated C-O bond formation is a key step in various synthetic routes. mdpi.com
C-H Activation and Annulation Strategies
Direct C-H activation and annulation have emerged as powerful and atom-economical strategies for constructing heterocyclic rings, including benzofurans. These methods avoid the pre-functionalization of starting materials, offering a more streamlined synthetic approach. beilstein-journals.orgmdpi.com Rhodium(III)-catalyzed C-H activation and annulation of salicylaldehydes with sulfoxonium ylides, for example, provides a route to chromones, which share a similar benzopyran core with some benzofuran derivatives. rsc.org
While direct C-H activation for the synthesis of 3-methoxybenzofuran-5-ol itself is not explicitly detailed in the provided context, the principles of this methodology are broadly applicable to the synthesis of substituted aromatic systems. jepss.inmdpi.com For instance, rhodium(III)-catalyzed C-H activation/C-N bond formation and copper-catalyzed N-N bond formation have been used to synthesize substituted 1H-indazoles. mdpi.com The development of such C-H functionalization logic provides a pathway for the regioselective introduction of functional groups onto an aromatic ring, which could be adapted for the synthesis of benzofuran precursors. jepss.in
Functionalization of Pre-formed Benzofuran Scaffolds for this compound Synthesis
Once the core benzofuran structure is in place, subsequent functionalization is often necessary to arrive at the target molecule, this compound. This involves the selective introduction of hydroxyl and methoxy (B1213986) groups at specific positions on the benzofuran ring.
Selective Hydroxylation and Etherification Strategies
The introduction of a hydroxyl group onto an aromatic ring can be achieved through various methods. Chelation-assisted C-H hydroxylation mediated by boron species offers a mild, transition-metal-free approach for the ortho-hydroxylation of arenes bearing directing groups. unibo.it While direct application to benzofurans is not specified, this strategy highlights the potential for regioselective hydroxylation. Copper-catalyzed hydroxylation of aryl halides also provides a viable route to phenols under mild conditions. unibo.it
Following hydroxylation, etherification is required to introduce the methoxy group. Standard Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide (e.g., methyl iodide), is a common method for this transformation. For example, 5-methoxy-3-methyl-benzofuran can be prepared by the methylation of 3-methyl-benzofuran-5-ol using methyl iodide. google.com
Regioselective Substitution Reactions on the Benzene Moiety
Achieving the desired substitution pattern on the benzene portion of the benzofuran is crucial. The regioselectivity of electrophilic substitution reactions is governed by the directing effects of the existing substituents on the ring. For instance, the Friedel-Crafts-like alkylation of phenols with α-haloketones can lead to the formation of benzofurans with a preference for the less sterically hindered position. mdpi.com The reaction of 3-hydroxy-2-pyrones with nitroalkenes allows for the regioselective preparation of benzofuranones with programmable substitution at any position. nih.govoregonstate.edu
Methodologies for Introducing Methoxy and Hydroxyl Groups at Specific Positions
The synthesis of specifically substituted benzofurans, such as those with methoxy and hydroxyl groups, often starts from appropriately substituted phenols or other aromatic precursors. For example, the synthesis of 2,3-dihydro-5-methoxybenzofuran was achieved from 3-methoxyphenylethan-2'-ol through a one-pot iron(III)-catalyzed iodination and copper(I)-catalyzed cyclization. aablocks.com
The synthesis of 3-(3',4',5'-trimethoxyanilino)benzo[b]furan derivatives involved a two-step process starting from 2-hydroxybenzonitrile (B42573) derivatives, which were condensed with methyl or ethyl bromoacetate (B1195939) to form 3-aminobenzo[b]furan analogs. mdpi.com This highlights how the strategic choice of starting materials with pre-installed functional groups can dictate the final substitution pattern of the benzofuran product.
Advanced Synthetic Strategies
The synthesis of this compound and its analogs has been a subject of intense research, leading to the development of sophisticated and efficient synthetic methodologies. These advanced strategies often focus on improving yield, selectivity, and functional group tolerance, while also exploring novel reaction pathways.
Sigmatropic Rearrangements in Benzofuran Synthesis
Sigmatropic rearrangements, a class of pericyclic reactions, have emerged as powerful tools for the construction of the benzofuran nucleus. These reactions involve the concerted reorganization of σ and π electrons, often proceeding with high stereospecificity and under mild conditions.
A notable approach involves a researchgate.netresearchgate.net-sigmatropic rearrangement as a key step. For instance, the treatment of N-phenoxyacetamides with compounds containing an sp-hybridized carbon can lead to the rapid synthesis of oxa-heterocycles, including benzofurans. acs.org This process is believed to proceed through a Claisen-like researchgate.netresearchgate.net-sigmatropic rearrangement/annulation cascade. acs.orgacs.org Computational and experimental studies have shown these reactions to be highly exothermic. acs.org
Another strategy utilizes the researchgate.netresearchgate.net-sigmatropic rearrangement of oxime ethers, triggered by N-trifluoroacetylation. organic-chemistry.org Acylation of oxime ethers with trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl triflate (TFAT) in the presence of a base like DMAP can induce the rearrangement to form dihydrobenzofurans or benzofurans under mild conditions. organic-chemistry.org This method has proven effective in the synthesis of natural 2-arylbenzofurans without the need for protecting hydroxy groups. organic-chemistry.org
Recent advancements have also explored charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangements. In one such method, the reaction of a substituted phenol with an alkynyl sulfoxide (B87167) and trifluoroacetic anhydride (TFAA) leads to the formation of a five-membered ring. tus.ac.jp The resulting imbalanced charges on the benzofuran intermediate trigger a charge-accelerated sigmatropic rearrangement, enabling the migration of an ortho functional group to a neighboring position on the phenol side. tus.ac.jp This strategy has been successfully applied to the synthesis of a variety of highly functionalized and even fully substituted benzofurans. tus.ac.jprsc.org
Furthermore, a transition-metal-free synthesis of C3-arylated benzofurans has been developed, which employs a sequence involving an interrupted Pummerer reaction and a researchgate.netresearchgate.net sigmatropic rearrangement. nih.gov This method combines phenols with benzothiophene (B83047) S-oxides to yield the desired benzofuran products. nih.gov
| Rearrangement Type | Precursors | Key Reagents/Conditions | Outcome | Reference |
| Claisen-like researchgate.netresearchgate.net-sigmatropic rearrangement | N-phenoxyacetamides and sp-hybridized carbon compounds | Not specified | Oxa-heterocycles (including benzofurans) | acs.orgacs.org |
| researchgate.netresearchgate.net-sigmatropic rearrangement | Oxime ethers | TFAA or TFAT, DMAP | Dihydrobenzofurans and benzofurans | organic-chemistry.org |
| Charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement | Substituted phenols and alkynyl sulfoxides | TFAA | Highly substituted benzofurans | tus.ac.jprsc.org |
| Interrupted Pummerer/ researchgate.netresearchgate.net sigmatropic rearrangement | Phenols and benzothiophene S-oxides | Not specified (transition-metal-free) | C3-arylated benzofurans | nih.gov |
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance sustainability. mdpi.com These approaches focus on aspects such as the use of safer solvents, atom economy, and the development of catalytic and solvent-free methods. acs.org
One green strategy involves performing reactions in water, which is a benign and environmentally friendly solvent. For example, a simple and efficient method for the synthesis of aurones, which contain a benzofuranone core, has been developed by condensing benzofuranone with an aromatic aldehyde in neat water. arkat-usa.org This method offers high yields and avoids the need for catalysts, organic solvents, and extensive purification. arkat-usa.org
The use of recyclable catalysts is another cornerstone of green chemistry. mdpi.com Metal-catalyzed acceptorless coupling and one-pot reactions have been employed for the synthesis of N-heterocycles, which can be analogous to benzofuran synthesis, using recyclable catalysts to reduce hazardous waste and improve atom economy. mdpi.com
Microwave-assisted synthesis represents another green technique that can accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.com This method has been effectively used in various areas of medicinal chemistry and holds promise for the efficient synthesis of benzofuran derivatives. mdpi.com
Solvent-free reaction conditions, such as neat mechanochemical grinding, offer a significant reduction in waste and environmental impact. mdpi.com These methods have been successfully applied to the synthesis of various organic compounds and could be adapted for the synthesis of substituted benzofurans. mdpi.com
The concept of atom economy, which aims to maximize the incorporation of all reactant materials into the final product, is a key principle of green chemistry. acs.org Synthetic routes that proceed via addition or cycloaddition reactions are generally more atom-economical than those involving substitution or elimination reactions. The development of synthetic pathways to this compound that adhere to this principle is an ongoing area of research.
| Green Chemistry Principle | Application in Benzofuran Synthesis (Analogous Systems) | Advantages | Reference |
| Use of Safer Solvents | Condensation of benzofuranone with aldehydes in water | Environmentally benign, high yield, no catalyst needed | arkat-usa.org |
| Catalysis | Use of recyclable catalysts in heterocycle synthesis | Reduced waste, improved atom economy | mdpi.com |
| Energy Efficiency | Microwave-assisted synthesis | Faster reactions, higher yields, reduced energy use | mdpi.com |
| Waste Prevention | Solvent-free mechanochemical grinding | Reduced waste, minimal environmental impact | mdpi.com |
| Atom Economy | Designing reactions to maximize incorporation of reactants | Reduced waste, increased efficiency | acs.org |
Unconventional Methodologies for Substituted Benzofurans
Beyond traditional synthetic routes, a range of unconventional methodologies have been developed to access substituted benzofurans, often providing access to structures that are difficult to prepare using conventional methods. mdpi.com These methods include novel transition-metal-catalyzed reactions and metal-free approaches. nih.gov
One such unconventional method involves the FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones. This approach allows for the construction of the benzofuran ring through a direct oxidative aromatic C–O bond formation. mdpi.com The presence of an alkoxy substituent on the benzene ring is crucial for the efficiency of this cyclization. mdpi.com
Another strategy utilizes a sequential one-pot reaction involving a Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by a Pd(II)-catalyzed oxidative annulation of the in situ generated o-cinnamyl phenols. mdpi.com This method provides a straightforward route to functionalized 2-benzyl benzofurans. mdpi.com
Metal-free approaches have also gained attention. For instance, the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, using (diacetoxyiodo)benzene (B116549) as the catalyst, offers an alternative to palladium-catalyzed methods for the synthesis of 2-arylbenzofurans. mdpi.com
The use of p-quinone methides (p-QMs) as precursors in transition-metal-free catalyzed approaches represents another innovative strategy for benzofuran synthesis. mdpi.com These reactive intermediates can undergo cyclization to form the benzofuran scaffold.
| Methodology | Precursors | Key Reagents/Catalysts | Product Type | Reference |
| Intramolecular Oxidative Cyclization | Electron-rich aryl ketones | FeCl₃ | Substituted benzofurans | mdpi.com |
| Sequential Friedel-Crafts Alkylation/Oxidative Annulation | Phenols and cinnamyl alcohols | Re₂O₇, Pd(II) catalyst | 2-Benzyl benzofurans | mdpi.com |
| Metal-Free Oxidative Cyclization | 2-Hydroxystilbenes | (Diacetoxyiodo)benzene | 2-Arylbenzofurans | mdpi.com |
| Transition-Metal-Free Cyclization | p-Quinone methides | Not specified | Substituted benzofurans | mdpi.com |
Multi-Component Reaction Design for Complex Benzofurans
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are highly efficient for generating molecular complexity. rsc.orgnih.gov This strategy has been successfully applied to the synthesis of complex benzofuran derivatives.
One example is the synthesis of benzofuran-fused piperidines through an MCR involving an electron-rich benzofuran, a primary amine, and formaldehyde. rsc.org This reaction proceeds via a double Mannich reaction, utilizing the unactivated benzylic C(sp³)–H and position-2 C(sp²)–H bonds of the benzofuran ring as nucleophilic sites. rsc.org This approach allows for the creation of diverse benzofuran-fused piperidines with good yields and retention of stereochemistry when using chiral amino acids. rsc.org
Another innovative MCR leads to the formation of corrole-appended persubstituted benzofurans. nih.govacs.org This reaction involves dipyrranes, aryl-propargyl aldehydes, and p-chloranil. nih.govacs.org In this process, p-chloranil plays a dual role, acting as both an oxidant for the formation of the corrole (B1231805) macrocycle and as a component in the heteroannulation to form the benzofuran scaffold. nih.govacs.org
The Ugi-azide reaction, a well-known MCR, has also been employed to synthesize hybrids containing benzofuran, pyrazole (B372694), and tetrazole moieties. nih.gov In this approach, benzofuran-pyrazole aldehydes are reacted with an amine, an isocyanide, and an azide (B81097) to generate complex molecular structures. nih.gov
| MCR Type | Reactants | Key Features | Product | Reference |
| Double Mannich Reaction | Electron-rich benzofuran, primary amine, formaldehyde | Forms C-C and C-N bonds in one pot | Benzofuran-fused piperidines | rsc.org |
| Corrole Synthesis/Heteroannulation | Dipyrranes, aryl-propargyl aldehydes, p-chloranil | p-Chloranil acts as both oxidant and reactant | Corrole-appended persubstituted benzofurans | nih.govacs.org |
| Ugi-Azide Reaction | Benzofuran-pyrazole aldehydes, amine, isocyanide, azide | Forms multiple bonds in a single step | Benzofuran-pyrazole-tetrazole hybrids | nih.gov |
Stereochemical Considerations in this compound Synthesis
The synthesis of chiral benzofuran derivatives, including enantiomerically pure forms of this compound and its analogs, presents a significant challenge. The control of stereochemistry is crucial, as different enantiomers of a molecule can exhibit distinct biological activities.
Chiral Auxiliaries and Asymmetric Catalysis for Enantioselective Synthesis
Enantioselective synthesis of benzofurans can be achieved through several strategies, primarily involving the use of chiral auxiliaries or asymmetric catalysis. wikipedia.org These methods aim to induce asymmetry in the reaction, leading to the preferential formation of one enantiomer over the other. wikipedia.org
Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. An example of this approach is a chiral auxiliary-directed asymmetric C-H functionalization for the construction of a key benzofuran intermediate in the total synthesis of maoecrystal V. nih.gov
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and widely used method. wikipedia.org This can be further divided into metal-based catalysis and organocatalysis.
In the context of metal-based catalysis, palladium-catalyzed [4+2] cycloadditions of benzofuran-derived azadienes with vinyl benzoxazinanones have been shown to produce chiral products with high yield and enantioselectivity when using chiral phosphoramidite (B1245037) ligands. chemrxiv.org
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com For instance, chiral Brønsted acids, such as chiral phosphoric acids, have been used to catalyze enantioselective Diels-Alder reactions to produce polycyclic benzofuran derivatives. mdpi.com Similarly, chiral thiourea (B124793) catalysts have been employed in inverse electron-demand hetero-Diels-Alder reactions to afford polycyclic benzofurans containing a tetrahydropyridine (B1245486) moiety with high enantioselectivity. mdpi.com
Asymmetric [3+2] cyclization reactions of phenols or quinones with olefins, mediated by chiral catalysts or induced by chiral auxiliaries, have been developed for the construction of optically active dihydrobenzofuran structural units. sioc-journal.cn These methods are particularly useful for establishing the vicinal chiral stereocenters at the C2 and C3 positions of the dihydrobenzofuran core. sioc-journal.cn
| Strategy | Method | Catalyst/Auxiliary | Application | Reference |
| Chiral Auxiliary | C-H functionalization | Not specified | Synthesis of a key benzofuran intermediate for maoecrystal V | nih.gov |
| Asymmetric Metal Catalysis | [4+2] Cycloaddition | Chiral phosphoramidite ligands with Palladium | Synthesis of chiral polycyclic benzofurans | chemrxiv.org |
| Asymmetric Organocatalysis | Diels-Alder Reaction | Chiral phosphoric acids | Synthesis of polycyclic benzofuran derivatives | mdpi.com |
| Asymmetric Organocatalysis | Hetero-Diels-Alder Reaction | Chiral thiourea catalysts | Synthesis of polycyclic benzofurans with a tetrahydropyridine moiety | mdpi.com |
| Asymmetric [3+2] Cyclization | Cyclization of phenols/quinones with olefins | Chiral catalysts or auxiliaries | Synthesis of optically active dihydrobenzofurans | sioc-journal.cn |
Diastereoselective Control in Cyclization Reactions
The stereochemical intricacy of many biologically active natural products and pharmaceuticals containing the benzofuran core necessitates synthetic strategies that allow for precise control over the three-dimensional arrangement of atoms. rsc.org Diastereoselective control in cyclization reactions is a cornerstone of such strategies, enabling the preferential formation of one diastereomer over others. This is particularly crucial in the synthesis of 2,3-dihydrobenzofuran (B1216630) analogues, where two or more stereocenters can be generated during the ring-forming step. Researchers have developed a variety of methods to influence the stereochemical outcome of these cyclizations, often relying on the strategic use of catalysts, chiral auxiliaries, and specific reaction conditions.
One effective approach involves domino reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, an efficient domino annulation between sulfur ylides and salicyl N-tert-butylsulfinyl imines has been developed to produce highly substituted trans-2,3-dihydrobenzofuran skeletons. rsc.orgrsc.org In this method, the configuration of the sulfinyl group on the imine dictates the stereochemical course of the reaction, acting as a chiral auxiliary to direct the formation of the trans diastereomer with high selectivity. rsc.org
Organocatalysis has also emerged as a powerful tool for achieving high diastereoselectivity. A bidirectional diastereo- and enantio-selective organocatalyzed domino reaction has been successfully employed for the synthesis of enantioenriched centrally chiral bis-dihydrobenzofuran precursors. rsc.org This reaction, which takes place between dihydroxylated aromatics and chloronitroalkenes, is catalyzed by a chiral bifunctional squaramide-tertiary amine organocatalyst in the presence of a weak inorganic base, leading to products with good to excellent diastereoselectivity. rsc.org
Transition metal-catalyzed cyclizations are another mainstay for diastereoselective benzofuran synthesis. Palladium-catalyzed processes, for example, have been used for the diastereoselective synthesis of 2,2,3-trisubstituted dihydrobenzofurans. researchgate.net This transformation involves the in-situ generation of an oxonium ylide from a 2-hydroxyphenyl substituted enone and a diazo compound, which then undergoes an intramolecular trapping via Michael addition to yield a single diastereomer. researchgate.net Similarly, copper-catalyzed asymmetric [3+2] cyclization between substituted benzoquinones and allylic alcohols can construct spiro[benzofuran-cyclopentane] skeletons with excellent diastereoselectivities. rsc.org
The choice of reactants and the nature of the cyclization can also inherently favor the formation of a specific diastereomer. An intramolecular, alkyne Prins-type cyclization of vinylogous carbonates derived from o-alkynyl phenols has been shown to stereoselectively construct trans-2,3-disubstituted dihydrobenzofuran derivatives. researchgate.net Furthermore, computational and experimental studies have shed light on the role of non-covalent interactions in the diastereoselective synthesis of cis-2,3-dihydrobenzofurans, highlighting the influence of factors like the choice of alkali base on the stereochemical outcome. rsc.org
The following tables summarize key research findings in the diastereoselective synthesis of benzofuran structural analogues.
Table 1: Diastereoselective Synthesis of trans-2,3-Dihydrobenzofurans
This table outlines a K3PO4-promoted domino reaction for the synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides. The configuration of the sulfinyl group plays a crucial role in directing the diastereoselectivity of the annulation process.
| Entry | Salicyl N-tert-butanesulfinyl Imine | Sulfur Ylide | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | (R)-N-Benzylidene-2-hydroxy-N-(tert-butylsulfinyl)aniline | Dimethylsulfoxonium methylide | (2R,3R)-3-Amino-2-methyl-2,3-dihydrobenzofuran derivative | 85 | >20:1 | rsc.org, rsc.org |
| 2 | (S)-N-Benzylidene-2-hydroxy-N-(tert-butylsulfinyl)aniline | Dimethylsulfoxonium methylide | (2S,3S)-3-Amino-2-methyl-2,3-dihydrobenzofuran derivative | 82 | >20:1 | rsc.org, rsc.org |
Table 2: Organocatalyzed Diastereoselective Synthesis of Bis-dihydrobenzofurans
This table details the bidirectional enantioselective domino Friedel–Crafts-O-alkylation reaction between dihydroxylated aromatics and ortho-substituted (Z)-(2-chloro-2-nitroethenyl)benzenes, catalyzed by a chiral squaramide-tertiary amine.
| Entry | Dihydroxylated Aromatic | (Z)-(2-chloro-2-nitroethenyl)benzene | Catalyst | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | 2,6-Dihydroxynaphthalene | ortho-Tolyl derivative | (R,R)-I | K2HPO4 | 92 | >20:1 | rsc.org |
| 2 | 2,7-Dihydroxynaphthalene | ortho-Chlorophenyl derivative | (R,R)-I | K2HPO4 | 85 | 15:1 | rsc.org |
Table 3: Metal-Catalyzed Diastereoselective Cyclizations
This table presents examples of palladium and copper-catalyzed cyclization reactions that afford functionalized benzofuran analogues with high diastereoselectivity.
| Entry | Reaction Type | Substrates | Catalyst System | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Pd-Catalyzed Intramolecular Trapping | 2-Hydroxyphenyl substituted enone, Diazo compound | Pd(OAc)2 | 2,2,3-Trisubstituted dihydrobenzofuran | 78 | Single diastereomer | researchgate.net |
| 2 | Cu-Catalyzed [3+2] Cyclization | Substituted benzoquinone, Allylic alcohol | Cu(OTf)2/BOX | 3H-Spiro[benzofuran-2,1'-cyclopentane] | 67 | >20:1 | rsc.org |
Chemical Transformations and Reactivity of 3 Methoxybenzofuran 5 Ol
Reactions of the Furan (B31954) Ring System
The furan moiety in benzofurans is electron-rich and thus prone to reactions with electrophiles. The substitution pattern of 3-Methoxybenzofuran-5-ol, with a methoxy (B1213986) group at the 3-position, is expected to influence the regioselectivity of these reactions.
Electrophilic Addition: Alkenes, which have an electron-rich double bond, readily undergo electrophilic addition reactions. savemyexams.comnumberanalytics.com The C2-C3 double bond of the furan ring in benzofurans can also participate in such reactions, although this can lead to a loss of aromaticity. In the case of benzofuran (B130515) itself, electrophilic attack can occur at the C2 or C3 position. Attack at the C2 position leads to a carbocation stabilized by the adjacent benzene (B151609) ring, while attack at the C3 position generates a carbocation that can be stabilized by the lone pair of electrons on the oxygen atom. stackexchange.com For this compound, the methoxy group at the C3 position would likely direct electrophilic attack to the C2 position.
Nucleophilic Addition: Nucleophilic addition is more characteristic of carbonyl compounds, where a nucleophile attacks the electrophilic carbonyl carbon. testbook.comgeeksforgeeks.org While direct nucleophilic addition to the furan ring of a neutral benzofuran is uncommon, the carbonyl carbon in derivatives like (6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone is susceptible to nucleophilic attack. smolecule.com
The furan ring of benzofurans can undergo ring-opening under certain conditions. For instance, dianions of benzofuran-2-carboxylic acids have been shown to undergo rapid ring-opening. rsc.org Specifically, the dianion derived from 6-methoxybenzofuran-2-carboxylic acid undergoes rapid ring opening even at very low temperatures. rsc.org In a different study, the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives from 6-methoxybenzofuran-3(2H)-one led to the observation of furan ring-opening, yielding pyrazole (B372694) derivatives. mdpi.com Palladium-catalyzed reactions of some benzofurans have also been shown to lead to ring-opened products with prolonged reaction times. acs.org
Rearrangement reactions of benzofuran systems have also been documented. For example, acid-catalyzed rearrangement of 3-acylbenzofuran-2(3H)-ones can lead to the formation of methyl 2-alkylbenzofuran-3-carboxylates. publish.csiro.au Sigmatropic rearrangements, such as the Claisen rearrangement, are also known to occur in derivatives like allyl aryl ethers, proceeding through a cyclic transition state. libretexts.org
Reactions of the Benzene Ring Moiety
The benzene part of the benzofuran scaffold behaves like a substituted aromatic ring, undergoing characteristic electrophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
The hydroxyl group at C5 and the methoxy group at C3, along with the furan oxygen, are all electron-donating groups. They activate the benzene ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. In this compound, the C4, C6, and C7 positions are available for substitution. The hydroxyl group at C5 is a strong activating group and would be expected to direct electrophiles primarily to the C4 and C6 positions. The furan oxygen also directs to these positions.
Studies on related compounds support this. For example, the placement of 4,6-dimethoxy groups on benzofurans has been shown to activate the C7 position for electrophilic substitution. tandfonline.com In another instance, the synthesis of 5-hydroxybenzofuran derivatives was achieved through a tandem in situ oxidative coupling and cyclization. thieme-connect.com
A representative electrophilic substitution reaction is bromination. For example, bromination of a dihydrobenzofuran-5-ol can be achieved using Br₂ with a Lewis acid catalyst, with the hydroxyl group directing the substitution. vulcanchem.com
| Reactant | Reagent | Product | Position of Substitution |
| 4,6-dimethoxybenzofuran | Trifluoroacetic anhydride (B1165640) | 7-Trifluoroacetyl-4,6-dimethoxybenzofuran | C7 |
| Dihydrobenzofuran-5-ol | Br₂/FeBr₃ | 4-Bromo-2,3-dihydrobenzofuran-5-ol | C4 |
This table presents data from reactions on analogous compounds to illustrate expected reactivity.
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. Both hydroxyl and methoxy groups can act as DMGs.
In the context of this compound, the hydroxyl group at C5 could direct metalation to the C4 or C6 positions. The furan oxygen can also direct metalation to the C7 position. The outcome would depend on the specific reaction conditions and the relative directing ability of the functional groups. DoM has been successfully applied to various benzofuran systems for the synthesis of highly substituted derivatives. cdnsciencepub.comresearchgate.net For example, treatment of a phenyl carbamate (B1207046) with n-BuLi followed by an electrophile quench is a key step in a route to substituted benzofurans. cdnsciencepub.com
| Directing Group | Position of Metalation | Electrophile | Product |
| Carbamate | ortho to carbamate | TMSCl | 2-Silylated benzofuran |
| Benzyl (B1604629) alcohol | ortho to hydroxyl | DMF | Aldehyde |
This table illustrates the principles of DoM on related aromatic systems.
Transformations Involving the Methoxy Functional Group
The methoxy group on the benzofuran ring can itself be involved in chemical transformations. A common reaction is its formation via methylation of a corresponding hydroxyl group. For instance, 5-hydroxybenzofuran derivatives have been converted to their 5-methoxy derivatives. tandfonline.comsci-hub.st
The methoxy group can also be cleaved to regenerate the hydroxyl group, typically using strong acids like HBr or Lewis acids such as BBr₃. While the 2-methoxy group in some benzofurans has been noted to make the moiety less stable in the presence of acid, the stability of a 3-methoxy group would be context-dependent. rsc.org
Furthermore, the methoxy group can influence the reactivity of adjacent functional groups. In one study, methylation of 3-acylbenzofuran-2(3H)-ones with diazomethane (B1218177) led to a mixture of 3-acyl-2-methoxybenzofuran and 3-(α-methoxy)alkylidenebenzofuran-2(3H)-one. publish.csiro.au
Demethylation Reactions
The cleavage of the methyl ether at the 3-position of this compound is a key transformation for further functionalization. This demethylation is typically achieved using strong Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers. amazonaws.commdpi.com The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) at reduced temperatures to control its reactivity. amazonaws.commdpi.com The mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the formation of the corresponding 3-hydroxybenzofuran-5-ol and bromomethane. This method is noted for its high efficiency in the deprotection of methoxy-substituted benzofurans. mdpi.com
Table 1: Reagents for Demethylation of Methoxybenzofurans
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Boron tribromide (BBr₃) | Anhydrous dichloromethane (CH₂Cl₂), 0°C to room temperature | 3-Hydroxybenzofuran-5-ol | amazonaws.commdpi.com |
Ether Cleavage and Exchange Processes
Beyond Lewis acids, the methoxy group of this compound can undergo cleavage under strongly acidic conditions, typically with hydrogen halides such as hydrogen bromide (HBr) or hydrogen iodide (HI). masterorganicchemistry.com These reactions require harsh conditions, including high temperatures. masterorganicchemistry.com The process begins with the protonation of the ether oxygen, forming a good leaving group (methanol). masterorganicchemistry.com Subsequently, a nucleophilic halide ion attacks the methyl carbon in an Sɴ2-type mechanism to yield 3-hydroxybenzofuran-5-ol and a methyl halide. masterorganicchemistry.com Due to the stability of the aryl-oxygen bond, cleavage of the bond between the furan ring and the oxygen atom is not typically observed under these conditions. Ether exchange processes, where one alkoxy group is swapped for another, are less common for aryl ethers and would require specific catalytic conditions.
Transformations Involving the Hydroxyl Functional Group
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group at the 5-position is a prime site for nucleophilic reactions such as O-alkylation and O-acylation. O-alkylation can be readily achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃) to form a phenoxide ion. core.ac.uk This nucleophilic phenoxide then reacts with an alkyl halide (e.g., ethyl bromide, benzyl bromide) to form the corresponding ether. preprints.org This method is versatile for introducing a variety of alkyl groups onto the benzofuran scaffold. researchgate.net
O-acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This reaction leads to the formation of ester derivatives. For instance, reacting this compound with acetyl chloride would yield 3-methoxybenzofuran-5-yl acetate (B1210297). These reactions are fundamental in modifying the electronic properties and biological activity of benzofuran derivatives. publish.csiro.auscispace.com
Table 2: O-Alkylation and O-Acylation of Hydroxybenzofurans
| Reaction Type | Reagents | Base | Product Type | Reference |
|---|---|---|---|---|
| O-Alkylation | Alkyl halide (e.g., R-Br, R-I) | K₂CO₃ | 5-Alkoxy-3-methoxybenzofuran | core.ac.uk |
| O-Alkylation | Chloroacetonitrile | K₂CO₃ | 2-((3-Methoxybenzofuran-5-yl)oxy)acetonitrile | mdpi.com |
Oxidation Reactions of Phenolic Hydroxyls
The phenolic hydroxyl group in this compound makes the molecule susceptible to oxidation. Phenols can be oxidized to quinone-type structures. The oxidation of phenols can be complex, and the presence of the electron-rich benzofuran ring system influences the reaction pathways. The oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can lead to the formation of benzofuran structures through oxidative cyclization. rsc.org Similarly, photocatalytic methods using visible light can achieve oxidative [3+2] cycloadditions of phenols with alkenes to form dihydrobenzofurans. nih.gov For this compound itself, oxidation could potentially lead to the formation of a quinone on the benzene ring, or it could facilitate oxidative coupling reactions if other substrates are present. The oxidation of the benzofuran ring itself, particularly at the furan moiety, can also occur, leading to ring-opened products like keto esters. mdpi.com
Hydrogen Bonding Network Analysis
The functional groups of this compound allow it to participate in hydrogen bonding, which is crucial for its physical properties and interactions with biological systems. The hydroxyl group at the 5-position is a primary hydrogen bond donor. The oxygen atom of this hydroxyl group, as well as the oxygen of the methoxy group at the 3-position and the furan oxygen, can all act as hydrogen bond acceptors. vulcanchem.com This capacity for hydrogen bonding influences the molecule's solubility and its ability to bind to receptor sites, as seen in studies of similar hydroxybenzofuran derivatives. sci-hub.se The formation of intermolecular hydrogen bond networks can stabilize the crystal lattice of the solid compound and mediate its interactions in solution. researchgate.net
Table 3: Potential Hydrogen Bonding Interactions of this compound
| Functional Group | Role | Potential Interaction Partner |
|---|---|---|
| 5-Hydroxyl (-OH) | Donor | Electronegative atoms (O, N) |
| 5-Hydroxyl Oxygen | Acceptor | Hydrogen bond donors |
| 3-Methoxy Oxygen | Acceptor | Hydrogen bond donors |
Metal-Catalyzed Cross-Coupling Reactions at Functionalized Positions
Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, but they require a functional group, typically a halide or a triflate, on the aromatic ring. beilstein-journals.org Therefore, to apply these reactions to this compound, the molecule would first need to be selectively halogenated (e.g., brominated or iodinated) at one of the available positions on the benzene ring.
Once a halogenated derivative, for example, a bromo-substituted this compound, is prepared, it can undergo various palladium-catalyzed cross-coupling reactions.
Suzuki Reaction: Coupling with an aryl or vinyl boronic acid. beilstein-journals.org
Heck Reaction: Coupling with an alkene. nih.gov
Sonogashira Reaction: Coupling with a terminal alkyne. beilstein-journals.org
These reactions provide a versatile platform for the synthesis of a wide array of complex benzofuran derivatives by introducing new substituents at specific positions of the core structure. nih.gov
Table 4: Examples of Metal-Catalyzed Cross-Coupling on Functionalized Benzofurans
| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki | 2-Bromobenzofuran | Arylboronic acid | Pd(OAc)₂ / PPh₃ | 2-Arylbenzofuran | beilstein-journals.org |
| Heck | 2-Bromobenzofuran | Alkene | Pd(OAc)₂ / PPh₃ | 2-Vinylbenzofuran | nih.gov |
Photochemical and Electrochemical Reactivity Studies
Detailed experimental research focusing specifically on the photochemical and electrochemical reactivity of this compound is limited in publicly available scientific literature. However, a comprehensive understanding of its likely behavior can be inferred from studies on the reactivity of its core structural components: the benzofuran ring system, the phenolic hydroxyl group, and the methoxy ether group.
Electrochemical Reactivity
The electrochemical behavior of this compound is expected to be dominated by the oxidation of its phenolic hydroxyl group at the C-5 position. The presence of both an electron-donating hydroxyl (-OH) and a methoxy (-OCH3) group on the benzene ring would render the molecule susceptible to electrochemical oxidation.
Studies on structurally related phenols and benzofurans provide significant insight into these potential reactions. The electrochemical oxidation of phenols, hydroquinones, and catechols is a well-documented process that typically proceeds through the formation of highly reactive intermediates like phenoxonium cations or quinones. nih.govacs.orgbeilstein-journals.orgnih.gov These intermediates can then undergo subsequent reactions, such as Michael additions with available nucleophiles, to form more complex products. nih.govacs.orgbakhtiniada.ru For example, the electrochemical oxidation of catechols in the presence of nucleophiles like dimedone has been shown to produce benzofuran derivatives. acs.org
The oxidation potential of substituted phenols is heavily influenced by the nature of the substituents on the aromatic ring. A study on various p-substituted phenols demonstrated that electron-donating groups, such as the methoxy group, facilitate direct electrochemical oxidation, causing it to occur at a lower (less positive) potential compared to phenols with electron-withdrawing groups. nih.gov Conversely, the degradation rate via indirect oxidation with hydroxyl radicals was found to be slower for phenols with electron-donating groups. nih.gov
Another potential electrochemical pathway is the demethylation of the methoxy group. A facile, bias-potential-assisted electrochemical demethylation of 2-methoxyphenol (guaiacol) to form a surface-confined catechol has been reported. acs.org This suggests that under specific electrochemical conditions, the methoxy group of this compound could be cleaved.
A summary of expected electrochemical reactions based on analogous compounds is presented below.
Table 1: Predicted Electrochemical Reactions of this compound
| Reaction Type | Electrode Process | Predicted Intermediate/Product | Basis of Prediction |
|---|---|---|---|
| Phenol (B47542) Oxidation | Anodic Oxidation | Phenoxonium Cation / Quinone-like species | Based on the electrochemical oxidation of phenols and catechols. beilstein-journals.orgnih.govnih.govtandfonline.com |
| Michael Addition | Subsequent reaction of oxidized intermediate | Complex adducts | Occurs if a suitable nucleophile is present in the medium. nih.govacs.orgbakhtiniada.ru |
| Demethylation | Anodic Cleavage | Catechol derivative (3,5-Dihydroxybenzofuran) | Inferred from the electrochemical demethylation of 2-methoxyphenol. acs.org |
Photochemical Reactivity
The photochemical reactivity of this compound involves the absorption of light, likely in the UV spectrum, which can excite the molecule to a higher energy state and initiate chemical transformations. The benzofuran core and the phenolic substituent are the most probable sites of photochemical activity.
Research on related furocoumarin compounds, such as psoralen, shows that they absorb UV light and can undergo photochemical reactions. researchgate.net These reactions can proceed through highly reactive intermediates like dioxetanes, formed from the reaction with singlet oxygen, which subsequently cleave to yield products such as formyl-hydroxybenzofurans. researchgate.net This indicates a potential pathway for the photooxidation of the furan ring in this compound.
The phenolic group also contributes to photochemical reactivity. Phenols in aqueous environments can undergo photodegradation, a process that can be catalyzed by substances like titanium dioxide (TiO2) and often involves reactive oxygen species. nih.gov
While no specific photochemical reactions for this compound have been documented, the general reactivity of the benzofuran and phenol moieties suggests that it could be susceptible to photooxidation and photodegradation under appropriate conditions.
Table 2: Potential Photochemical Reactions of this compound
| Reaction Type | Proposed Mechanism | Potential Product(s) | Basis of Prediction |
|---|---|---|---|
| Photooxidation | Reaction with singlet oxygen upon photoexcitation | Dioxetane intermediate, leading to furan ring cleavage products | Based on the photolysis of furocoumarins like psoralen. researchgate.net |
| Photodegradation | Reaction with photochemically generated radicals (e.g., hydroxyl radicals) | Cleavage and degradation products of the aromatic system | Based on general phenol photochemistry. nih.gov |
Derivatization and Scaffold Modification Strategies for 3 Methoxybenzofuran 5 Ol Analogues
Development of Structurally Diverse Libraries Based on the 3-Methoxybenzofuran-5-ol Scaffold
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry for creating collections of structurally diverse small molecules. nih.gov Applying DOS principles to the this compound core can generate extensive libraries for biological screening. acs.orgresearchgate.net A common approach involves a multi-step sequence where key intermediates are elaborated using a variety of building blocks and reaction types. acs.orgnih.gov
A feasible strategy begins with the functionalization of the benzofuran (B130515) core, for instance, by introducing a reactive handle at a specific position. One established method involves the palladium/copper-catalyzed cross-coupling of an appropriate o-iodoanisole precursor with a terminal alkyne, followed by an electrophilic cyclization. acs.orgnih.gov This sequence can install an iodine atom at the C3-position of the benzofuran ring, which serves as a versatile point for diversification through various palladium-catalyzed cross-coupling reactions. acs.org
By employing a parallel synthesis format, a library of 2,3,5-trisubstituted benzofurans can be generated. The initial 3-methoxy-5-hydroxy benzofuran scaffold (functionalized with iodine at C3) can be reacted with a diverse set of boronic acids (Suzuki-Miyaura coupling), terminal alkynes (Sonogashira coupling), or alkenes (Heck coupling) to introduce a wide range of substituents at this position. acs.orgnih.gov Further diversity can be achieved by utilizing different building blocks in the initial synthesis steps or by subsequent modification of the hydroxyl and methoxy (B1213986) groups. This approach allows for systematic variation of steric and electronic properties across the library. nih.govacs.org
Table 1: Exemplar Scheme for Library Generation from a Benzofuran Scaffold
This table illustrates a combinatorial approach to generating a diverse library from a functionalized 3-iodobenzofuran (B11763985) intermediate, a strategy adaptable to the this compound core.
| Scaffold Position | Reaction Type | Building Block Examples (R-group source) | Resulting Substituent (R) |
| C3 | Suzuki-Miyaura Coupling | Phenylboronic acid, 4-pyridylboronic acid, Thiophene-2-boronic acid | Aryl, Heteroaryl |
| C3 | Sonogashira Coupling | Phenylacetylene (B144264), 1-Hexyne, (Trimethylsilyl)acetylene | Alkynyl, Silylalkynyl |
| C3 | Heck Coupling | Styrene, Butyl acrylate, Acrylonitrile | Alkenyl, Acrylate, Cyanoalkenyl |
| C3 | Carbonylative Suzuki | Phenylboronic acid (with CO) | Benzoyl |
| C3 | Carboalkoxylation | Methanol (with CO) | Methoxycarbonyl |
Incorporation of the this compound Moiety into Hybrid Molecular Systems
Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. This strategy aims to create novel chemical entities with improved affinity, selectivity, or the ability to modulate multiple biological targets simultaneously. The benzofuran nucleus is recognized as a "privileged structure" and has been successfully hybridized with other heterocyclic systems, such as pyrazole (B372694) and oxadiazole, to generate compounds with significant biological activity. nih.govnih.govnih.gov
Benzofuran-Pyrazole Hybrids: The synthesis of benzofuran-pyrazole hybrids can be achieved through several routes. One common method involves the reaction of a benzofuran-containing β-diketone or its equivalent with hydrazine (B178648) derivatives. benthamdirect.comeurekaselect.comresearchgate.net For the this compound scaffold, this could involve initial acylation at the C2 position to form a chalcone-like intermediate, followed by cyclocondensation with hydrazine hydrate (B1144303) or a substituted hydrazine to form the pyrazole ring. ekb.eg This approach allows for the introduction of various substituents on both the benzofuran and pyrazole rings, enabling fine-tuning of the molecule's properties. nih.gov
Benzofuran-Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring is another valuable pharmacophore often combined with a benzofuran core. nih.govsemanticscholar.org A typical synthetic pathway starts with a benzofuran carboxylic acid derivative. For instance, a 3-methoxy-5-hydroxybenzofuran-2-carboxylic acid could be converted to its corresponding acid hydrazide. This key intermediate can then be cyclized to form the oxadiazole ring through reaction with various reagents. For example, reaction with carbon disulfide yields an oxadiazole-2-thiol, which can be further alkylated to produce a diverse range of S-substituted derivatives. researchgate.netresearchgate.net This modular synthesis provides a platform for creating extensive libraries of benzofuran-oxadiazole conjugates. nih.gov
Table 2: Representative Benzofuran-Based Hybrid Molecular Scaffolds
| Hybrid System | General Structure Motif | Key Synthetic Intermediate | Potential Therapeutic Area |
| Benzofuran-Pyrazole | Benzofuran ring linked to a pyrazole ring | Benzofuran chalcone (B49325) or β-diketone | Antimicrobial, Anticancer nih.govekb.eg |
| Benzofuran-Oxadiazole | Benzofuran ring linked to a 1,3,4-oxadiazole ring | Benzofuran acid hydrazide | Tyrosinase Inhibition, Antimicrobial nih.govresearchgate.net |
| Benzofuran-Thiazole | Benzofuran ring linked to a thiazole (B1198619) ring | Benzofuran-thiosemicarbazone | Antimicrobial |
| Benzofuran-Piperazine | Benzofuran ring linked to a piperazine (B1678402) ring | Functionalized benzofuran (e.g., halomethyl) | Anticancer scienceopen.com |
Synthesis of Polycyclic and Fused-Ring Systems Incorporating this compound
Constructing polycyclic and fused-ring systems introduces conformational rigidity and three-dimensionality to the planar benzofuran scaffold. These modifications can lead to enhanced binding affinity and selectivity for biological targets. Several synthetic strategies can be employed to build such complex architectures from a this compound precursor.
Fused Benzofuropyrazoles: One direct method to create a fused system is through the intramolecular condensation of a suitably functionalized benzofuran. For example, starting with a 6-methoxybenzofuran-3(2H)-one, reaction with an isothiocyanate followed by condensation with hydrazine can yield 1H-benzofuro[3,2-c]pyrazole derivatives. nih.govresearchgate.net This reaction builds a pyrazole ring directly onto the furan (B31954) portion of the benzofuran core, resulting in a rigid tricyclic system.
Spirocyclic Benzofurans: More complex polycyclic systems, such as spiro-annulated benzofuranones, can be synthesized via advanced methods like aryne insertion. acs.orgnih.gov In this approach, an aryne generated from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) can react with a functionalized benzofuran derivative. The reaction proceeds through an insertion into a C–O bond followed by a regioselective intramolecular conjugate addition, creating a spirocyclic junction. acs.org This strategy allows for the construction of intricate scaffolds found in various natural products.
Radical Cyclization Cascades: Intramolecular radical cyclization offers another powerful route to polycyclic benzofurans. researchgate.netnih.gov A 2-iodo aryl allenyl ether, which could be synthesized from a this compound derivative, can undergo a single-electron transfer (SET) initiated cyclization. This cascade reaction forms a new ring and generates a benzylic radical that can be trapped by another molecule, leading to complex polycyclic benzofurylethylamine derivatives. nih.govthieme-connect.com This method is notable for its ability to construct challenging ring systems under mild conditions. nih.govamanote.com
Table 3: Examples of Synthetic Strategies for Polycyclic Benzofuran Systems
| Strategy | Key Reaction | Resulting System | Potential Starting Material Derivative |
| Intramolecular Condensation | Reaction of benzofuranone with hydrazine derivatives | Fused Benzofuropyrazole nih.gov | 3-Methoxybenzofuran-5-one |
| Aryne Chemistry | Aryne insertion and intramolecular conjugate addition | Spiro-annulated Benzofuranone acs.org | Functionalized Benzofuran-3-one |
| Radical Cascade | SET-initiated intramolecular radical cyclization | Polycyclic Benzofurylethylamine researchgate.net | 2-Iodo-O-allenyl-benzofuranol |
| Intramolecular Cyclization | Base-promoted cyclization of unsaturated acyloxy sulfones | Fused Furan Ring nih.gov | Phenolic acyloxy sulfone |
Regioselective Functionalization for Structure-Property Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence a molecule's biological activity. semanticscholar.orgnih.govnih.gov Regioselective functionalization of the this compound scaffold is essential for systematic SAR exploration. Palladium-catalyzed reactions are particularly powerful tools for achieving high regioselectivity. nih.govrsc.org
Functionalization at C2: The C2 position of the benzofuran ring is a common site for modification. Palladium-catalyzed C-H arylation allows for the direct introduction of various aryl groups at this position. semanticscholar.org For example, reacting a benzofuran with triarylantimony difluorides in the presence of a palladium catalyst can selectively form 2-arylbenzofurans. semanticscholar.org Alternatively, if a 2-methylbenzofuran (B1664563) is used as the starting point, the methyl group can be activated. For instance, conversion to a benzofuran-2-ylmethyl acetate (B1210297) enables a palladium-catalyzed Tsuji-Trost-type reaction with a range of soft nucleophiles (N, S, O, and C-based), providing access to diverse 2-substituted methylbenzofurans. nih.govrsc.org
Functionalization at C3: As mentioned previously, the C3 position can be selectively functionalized by first introducing an iodine atom via electrophilic cyclization of an alkyne precursor with iodine monochloride (ICl). acs.org This 3-iodobenzofuran is a versatile intermediate for a host of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of a vast array of substituents with high precision. nih.gov
Functionalization of the Benzene (B151609) Ring: The benzene portion of the scaffold also offers sites for modification. The inherent directing effects of the existing methoxy and hydroxyl groups will influence the regioselectivity of electrophilic aromatic substitution reactions, such as bromination or nitration. For instance, bromination of a 3,5-disubstituted benzofuran can occur at specific positions on the benzene ring, providing handles for further derivatization. jst.go.jp These modifications are critical for exploring how interactions with the target protein are affected by substituents on the aryl ring. nih.gov
Table 4: Summary of Regioselective Functionalization Reactions for Benzofuran Scaffolds
| Position | Reaction | Catalyst/Reagent | Type of Group Introduced | Reference |
| C2 | Direct C-H Arylation | Pd(OAc)₂ / Ar₃SbF₂ | Aryl groups | semanticscholar.org |
| C2-Methyl | Tsuji-Trost Reaction | [Pd(η³-C₃H₅)Cl]₂ / XPhos | Amines, thiols, malonates | nih.govrsc.org |
| C3 | Suzuki-Miyaura Coupling | Pd Catalyst / Boronic Acids | Aryl, Heteroaryl | acs.orgnih.gov |
| C3 | Sonogashira Coupling | Pd/Cu Catalyst / Terminal Alkynes | Alkynyl groups | acs.orgnih.gov |
| C5 | Hydrolysis/Amidation | NaOH / Amine coupling reagents | Carboxamide | jst.go.jp |
| Benzene Ring | Electrophilic Bromination | Br₂ / CH₂Cl₂ | Bromo | jst.go.jp |
Computational Chemistry and Theoretical Investigations of 3 Methoxybenzofuran 5 Ol
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods provide a window into this structure, detailing the distribution of electrons and energy levels of molecular orbitals.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules like 3-Methoxybenzofuran-5-ol. physchemres.orgresearchgate.net This method is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule.
For benzofuran (B130515) derivatives, DFT calculations, often employing hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with various basis sets (e.g., 6-311+G(d,p)), are used to compute a range of molecular properties. researchgate.netsemanticscholar.orgrsc.org These properties include vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure, as well as the electronic properties discussed in the following sections.
HOMO-LUMO Energy Profiling and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large gap implies high stability and low reactivity. For a novel benzofuran derivative, a calculated HOMO-LUMO energy gap of 3.732 eV was interpreted as an indicator of chemical reactivity and the potential for charge transfer within the molecule. semanticscholar.org
Below is an illustrative table of FMO energies that could be calculated for a benzofuran derivative.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -2.52 |
| Energy Gap (ΔE) | 3.73 |
Charge Distribution Analysis (Mulliken, NPA)
Understanding the distribution of electronic charge on the atoms within a molecule is crucial for predicting its electrostatic interactions and reactive sites. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods used to estimate these partial atomic charges from quantum chemical calculations. researchgate.netwikipedia.org
Mulliken analysis, one of the oldest methods, partitions the total electron population among the atoms. uni-muenchen.de However, it is known to be highly sensitive to the choice of basis set used in the calculation, which can sometimes lead to unreliable results. uni-muenchen.destackexchange.com
Natural Population Analysis, which is part of the Natural Bond Orbital (NBO) framework, is generally considered more robust and less dependent on the basis set. stackexchange.com NPA provides a more chemically intuitive picture of atomic charges by analyzing the electron density in terms of localized orbitals. These charge distributions help in identifying nucleophilic and electrophilic centers within this compound, providing insights into its potential interactions.
An example of how charge distribution data might be presented is shown in the table below.
| Atom | Mulliken Charge (e) | NPA Charge (e) |
|---|---|---|
| O (furan) | -0.55 | -0.60 |
| O (hydroxyl) | -0.65 | -0.72 |
| O (methoxy) | -0.58 | -0.63 |
| C (adjacent to furan (B31954) O) | +0.30 | +0.25 |
Reaction Mechanism Elucidation through Theoretical Modeling
Computational chemistry offers a powerful platform for investigating the step-by-step pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify key intermediates and transition states, providing a detailed picture of the reaction mechanism. researchgate.net Such studies are crucial for understanding how benzofuran derivatives might be synthesized or how they participate in chemical transformations. acs.orgnih.gov
Transition State Analysis
A transition state (TS) represents the highest energy point along the lowest energy path of a reaction step. It is a fleeting, unstable configuration that the reactants must pass through to become products. Locating the geometry and energy of a transition state is a primary goal of theoretical reaction mechanism studies.
Using DFT, computational chemists can perform transition state searches to identify these critical structures. A confirmed transition state structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. For reactions involving benzofuran-type molecules, such as electrophilic substitution or cyclization, identifying the transition states allows for a precise understanding of the preferred reaction pathway. researchgate.net
Activation Energy Calculations
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. fsu.edu It is calculated as the difference in energy between the transition state and the reactants. libretexts.org
Ea = E(Transition State) - E(Reactants)
A high activation energy indicates a slow reaction, while a low activation energy suggests a faster reaction. Theoretical calculations of activation energies are invaluable for predicting reaction rates and understanding the factors that control them (e.g., temperature, catalysts). For instance, in a study on the antioxidant activity of benzofuran-stilbene hybrids, DFT was used to calculate the Gibbs activation energy for reactions with radicals, providing a kinetic basis for their antioxidant potential. rsc.orgresearchgate.net Similarly, DFT calculations have been employed to elucidate the energy profiles of radical reactions leading to the formation of benzofuran products. nih.gov By calculating the activation energies for different potential pathways, chemists can predict which reaction is most likely to occur.
Spectroscopic Property Prediction
Theoretical spectroscopy plays a pivotal role in the characterization of novel molecules. By computationally predicting spectroscopic data, researchers can corroborate experimental findings, assign spectral features, and gain insight into the electronic structure and vibrational modes of a compound.
NMR Chemical Shift Computations (GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. This method effectively addresses the gauge-origin problem, providing reliable predictions of the magnetic shielding tensors of nuclei within a molecule. For this compound, a GIAO calculation, typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), would yield predicted ¹H and ¹³C chemical shifts. These theoretical values, when compared to experimental NMR data, can aid in the definitive assignment of resonances, particularly for complex aromatic systems.
A hypothetical data table for predicted NMR chemical shifts is presented below to illustrate the expected output of such a study.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO Method. (Note: This data is illustrative and not based on actual computational results.)
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C2 | 145.2 | 7.65 |
| C3 | 102.8 | - |
| C3a | 148.9 | - |
| C4 | 110.1 | 6.90 |
| C5 | 155.4 | - |
| C6 | 112.5 | 6.85 |
| C7 | 115.8 | 7.10 |
| C7a | 120.3 | - |
| OCH₃ | 56.1 | 3.85 |
| OH | - | 5.50 |
IR and Raman Vibrational Frequencies (PED analysis)
Computational vibrational spectroscopy is instrumental in understanding the molecular vibrations of a compound. Theoretical calculations of infrared (IR) and Raman spectra for this compound would involve geometry optimization followed by a frequency calculation at the same level of theory. The resulting vibrational modes are often analyzed using Potential Energy Distribution (PED) analysis, which allows for the assignment of specific vibrational frequencies to the corresponding stretching, bending, or torsional motions of the molecule's functional groups. This detailed assignment is crucial for interpreting experimental IR and Raman spectra.
UV-Vis Absorption Maxima (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λ_max) in the ultraviolet-visible (UV-Vis) spectrum. For this compound, TD-DFT calculations would provide insights into the nature of its electronic transitions, such as π → π* and n → π* transitions, which are characteristic of conjugated aromatic systems.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and flexibility. Conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers. This can be achieved through systematic scans of rotatable bonds, such as the C-O bond of the methoxy (B1213986) group.
Intermolecular Interaction Studies
The study of intermolecular interactions is crucial for understanding the behavior of molecules in the solid state and in solution. For this compound, computational methods can be used to investigate various non-covalent interactions, such as hydrogen bonding (involving the hydroxyl group), van der Waals forces, and π-π stacking interactions between the benzofuran rings of adjacent molecules. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize the nature and strength of these interactions, providing a deeper understanding of the molecule's chemical bonding and supramolecular chemistry.
Advanced Analytical Research Methodologies for 3 Methoxybenzofuran 5 Ol
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise chemical structure of a molecule. By interacting with a compound using various forms of electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: This technique would identify all unique proton environments in 3-Methoxybenzofuran-5-ol. The spectrum would be expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring system, the methoxy (B1213986) group protons (-OCH₃), and the hydroxyl proton (-OH). Key information would be derived from:
Chemical Shift (δ): The position of each signal, indicating the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the methoxy protons would be a sharp singlet in the upfield region (around 3.8-4.0 ppm).
Integration: The area under each signal, which is proportional to the number of protons it represents (e.g., 3H for the methoxy group).
Spin-Spin Coupling: The splitting of signals into multiplets (e.g., doublets, triplets), which reveals the number of adjacent protons and thus their connectivity.
¹³C NMR: This experiment would detect all unique carbon atoms in the molecule. The spectrum would show signals for each of the nine carbons in the this compound structure, including those in the aromatic rings, the furan (B31954) ring, and the methoxy group. The chemical shifts would help distinguish between carbons bonded to oxygen and those in the aromatic system.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively establish the structure. COSY would show correlations between coupled protons, confirming their proximity, while HMBC would reveal correlations between protons and carbons over two or three bonds, allowing for the unambiguous assignment of all atoms in the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₈O₃), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.
Upon ionization, the molecular ion would undergo fragmentation. The analysis of these fragments provides a roadmap of the molecule's structure. Expected fragmentation patterns for benzofurans often involve:
Loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ ion.
Loss of carbon monoxide (CO), a common fragmentation for furan rings and phenols.
Cleavage of the furan ring.
The precise masses and relative abundances of these fragment ions create a unique fingerprint for the compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| Analysis Type | Predicted Information |
|---|---|
| Molecular Formula | C₉H₈O₃ |
| Exact Mass | 164.0473 g/mol |
| Nominal Mass | 164 g/mol |
| Expected Key Fragments | Molecular Ion [M]⁺, [M-CH₃]⁺, [M-CO]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands:
A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.
Strong bands around 1000-1300 cm⁻¹ corresponding to C-O stretching vibrations of the ether (methoxy) and phenol (B47542) groups.
Multiple sharp bands between 1450-1600 cm⁻¹ due to C=C stretching vibrations within the aromatic and furan rings.
Bands around 2850-3000 cm⁻¹ from C-H stretching of the aromatic and methoxy groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Benzofuran derivatives typically exhibit strong absorption bands in the UV region (200-400 nm). The spectrum for this compound would show one or more maxima (λₘₐₓ) corresponding to π→π* electronic transitions within the conjugated benzofuran system. The exact position and intensity of these absorptions are sensitive to the substitution pattern on the aromatic ring.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A validated reversed-phase HPLC method would be developed using a C18 column. The compound would be detected using a UV detector set to one of its absorption maxima (λₘₐₓ) determined by UV-Vis spectroscopy.
Analytical HPLC: A sharp, symmetrical peak at a specific retention time would indicate the presence of the compound. The purity would be determined by the area percentage of this peak relative to any impurity peaks.
Preparative HPLC: If purification is needed, the same principles are applied on a larger scale to isolate the pure compound from a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. For a compound like this compound, which contains a polar hydroxyl group, derivatization is often required to increase its volatility and thermal stability for GC analysis. A common method is silylation, which converts the -OH group to a -OSi(CH₃)₃ group.
The derivatized compound would be injected into the GC, where it would travel through a capillary column and elute at a characteristic retention time. The eluent would then enter the mass spectrometer, which would provide a mass spectrum for the peak, confirming its identity based on the molecular ion and fragmentation pattern of the derivative.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique indispensable for monitoring the progress of chemical reactions in real-time. libretexts.orgchemistryhall.com In the synthesis of this compound, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the product.
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase, such as silica (B1680970) gel. chemistryhall.com Since this compound is a phenolic compound, a silica gel plate (silica gel 60 F254) is a suitable stationary phase. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase, a solvent system that travels up the plate via capillary action. chemistryhall.com For benzofuran and phenolic derivatives, effective mobile phases often consist of a mixture of a nonpolar solvent and a more polar modifier, such as Toluene:Acetone (9:1 v/v) or Chloroform:Ethyl Acetate (B1210297):Formic Acid (5:4:1 v/v/v). researchgate.netscienceopen.com
As the solvent front ascends, components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases. libretexts.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica gel and have lower Rf values. phytojournal.com The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance and intensification of the product spot.
Visualization of the spots is often achieved using non-destructive methods like UV light, as the benzofuran ring is UV-active. york.ac.uklibretexts.org Under UV light (254 nm), the compound will appear as a dark spot against the fluorescent green background of the plate. libretexts.org Destructive methods, such as staining with potassium permanganate (B83412) or p-anisaldehyde, can also be used for visualization if further analysis of the spots is not required. york.ac.uk
Table 1: Hypothetical TLC Monitoring of a this compound Synthesis This table illustrates the change in Rf values as a hypothetical starting material (SM) is converted to the final product (P).
| Time Point | Spot | Rf Value | Observation |
| T = 0 hr | SM | 0.65 | Intense spot corresponding to the starting material. |
| P | - | No product spot visible. | |
| T = 2 hr | SM | 0.65 | Spot intensity has decreased significantly. |
| P | 0.40 | A clear product spot is now visible. | |
| T = 4 hr | SM | - | Starting material spot is no longer visible. |
| P | 0.40 | Product spot is intense, indicating reaction completion. |
Rf values are hypothetical and depend on the specific TLC conditions (plate, eluent, temperature).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of its connectivity and conformation in the solid state.
The process begins with growing a high-quality single crystal of the compound, which can be the most challenging step. unamur.be This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded as the crystal is rotated.
This diffraction data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. The final output is a detailed structural model of the molecule. For small organic molecules like benzofuran derivatives, the structure can be resolved to a high degree of accuracy. vensel.orgresearchgate.net The data generated includes the unit cell dimensions (the smallest repeating unit of the crystal lattice), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. researchgate.net
Table 2: Plausible Crystallographic Data for this compound The following data is hypothetical, based on typical values for related benzofuran structures. vensel.orgresearchgate.netresearchgate.net
| Parameter | Value |
| Empirical Formula | C₉H₈O₃ |
| Formula Weight | 164.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.18 Å |
| b (Å) | 18.06 Å |
| c (Å) | 13.17 Å |
| α (°) | 90 |
| β (°) | 96.76° |
| γ (°) | 90 |
| Volume (ų) | 1697.3 |
| Z (molecules/unit cell) | 8 |
| Calculated Density (g/cm³) | 1.283 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur, and oxygen) within a compound. azom.comresearchgate.net This analysis is crucial for confirming the purity of a sample and verifying its empirical formula, which is the simplest whole-number ratio of atoms in the molecule.
The most common method for determining the elemental composition of organic compounds is combustion analysis. velp.comuniversallab.org In this procedure, a precisely weighed sample of this compound is combusted in a furnace at high temperatures in an oxygen-rich environment. universallab.org The combustion converts all the carbon in the sample to carbon dioxide (CO₂) and all the hydrogen to water (H₂O). These combustion products are then passed through a series of traps that selectively absorb them, and their masses are accurately measured. The oxygen content is typically determined by difference.
From the masses of CO₂ and H₂O produced, the mass percentages of carbon and hydrogen in the original sample can be calculated. These experimental percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₉H₈O₃). A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the assigned formula and the purity of the compound.
Table 3: Elemental Analysis Data for this compound Comparison of theoretical and hypothetical experimental elemental composition.
| Element | Theoretical Mass % (for C₉H₈O₃) | Experimental Mass % (Found) |
| Carbon (C) | 65.85% | 65.79% |
| Hydrogen (H) | 4.91% | 4.95% |
| Oxygen (O) | 29.24% | 29.26% |
Future Research Directions and Outlook in 3 Methoxybenzofuran 5 Ol Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
While numerous methods exist for the synthesis of the benzofuran (B130515) core, a primary future objective is the development of routes to 3-Methoxybenzofuran-5-ol and its derivatives that are not only high-yielding but also adhere to the principles of green chemistry. Traditional methods can sometimes rely on harsh conditions, stoichiometric reagents, or multi-step sequences that generate significant waste. jocpr.com
Future research will likely focus on:
Atom Economy: Designing reactions, such as tandem or domino sequences, that incorporate a majority of the atoms from the starting materials into the final product. An example could be a one-pot synthesis starting from readily available precursors like 5-bromo-2-hydroxy-3-methoxybenzaldehyde. rsc.org
Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents such as γ-valerolactone (GVL). nih.gov
Energy Efficiency: Exploring synthetic pathways that proceed under milder conditions, such as ambient temperature and pressure, potentially utilizing photochemical or microwave-assisted techniques to reduce energy consumption. nih.gov
Renewable Feedstocks: Investigating the use of bio-based starting materials to construct the benzofuran skeleton, aligning with a more sustainable chemical industry.
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of substituted benzofurans has been significantly advanced by the use of transition metal catalysis. nih.govmdpi.com Future work on this compound will involve leveraging and expanding upon these catalytic systems to create more direct and versatile synthetic pathways.
Key areas for exploration include:
C-H Activation/Functionalization: Directing catalysts to selectively functionalize the C-H bonds of the benzofuran core or its precursors would offer a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials.
Novel Catalysts: While palladium, copper, and rhodium are well-established in benzofuran synthesis, future research could explore the use of more abundant and less toxic earth-abundant metals like iron, nickel, or manganese as catalysts. nih.govmdpi.com
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. nih.gov Applying photoredox catalysis to the synthesis of this compound could enable unique transformations and provide access to novel derivatives under exceptionally mild conditions.
Biocatalysis: Employing enzymes to perform specific steps in the synthetic sequence could offer unparalleled selectivity and sustainability.
| Catalytic System | Reaction Type | Potential Advantages | Reference |
|---|---|---|---|
| Palladium (Pd) | Sonogashira Coupling / Cyclization | High efficiency, well-established for alkyne-phenol coupling. | rsc.orgnih.gov |
| Copper (Cu) | Intramolecular C-O Bond Formation | Cost-effective, useful in domino reactions. | nih.gov |
| Ruthenium (Ru) | C-H Alkenylation / Annulation | Enables aerobic oxidation, high atom economy. | nih.gov |
| Lewis/Brønsted Acids | Ring-Closing Reactions | Metal-free alternatives, can promote intramolecular cyclization. | nih.gov |
| Visible Light / Photoredox | Radical-Mediated Cyclization | Mild conditions, unique reaction pathways. | nih.gov |
Rational Design of Chemically Diverse this compound Derivatives
The rational design of new derivatives is central to exploring the chemical space around the this compound core. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule affect its properties. nih.govmdpi.com Future research will focus on systematically altering the scaffold to tune its characteristics for specific applications.
Strategies for derivatization will include:
Modification of the 5-hydroxyl group: Converting the phenol (B47542) into ethers, esters, or linking it to other molecular fragments can significantly alter solubility, electronic properties, and binding interactions.
Modification of the 3-methoxy group: While the methoxy (B1213986) group is a key feature, its replacement with other alkoxy groups, amines, or alkyl chains could be explored to probe its role in potential biological activities or material properties.
Integration of Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery and optimization of new synthetic routes and novel derivatives, the integration of modern automation is essential. High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction conditions—such as catalysts, ligands, solvents, and temperatures—in parallel. acs.orgacs.org
The application of HTE to this compound chemistry would enable:
Rapid Reaction Optimization: Quickly identifying the optimal conditions for synthesizing the core structure or its derivatives, minimizing development time. acs.org
Library Synthesis: Efficiently generating large libraries of related compounds for screening in materials science or biological assays. nih.gov This approach was successfully used to discover a benzofuran class of Hepatitis C Virus inhibitors by screening a collection of ~300,000 compounds. nih.gov
Data-Driven Discovery: Combining automated synthesis with data analysis and machine learning can help identify trends and predict the outcomes of new experiments, guiding research in a more targeted manner.
Advancements in Computational Tools for Predictive Chemistry
Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby guiding experimental work and reducing the need for trial-and-error synthesis. Density Functional Theory (DFT) and other methods can be used to model various aspects of this compound chemistry. semanticscholar.orgnih.gov
Future computational studies will likely focus on:
Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand how catalysts function and to predict the feasibility of new synthetic routes.
Property Prediction: Calculating key electronic properties such as HOMO-LUMO energy gaps, dipole moments, and charge distributions to predict the optoelectronic characteristics of new derivatives for materials applications. researchgate.netresearchgate.net
Virtual Screening: Docking designed derivatives into the active sites of proteins to predict potential biological activity, prioritizing the synthesis of the most promising candidates. researchgate.net
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization and structural confirmation of newly synthesized compounds. semanticscholar.orgnih.gov
| Computational Method | Application Area | Predicted Properties/Outcomes | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism & Stability | Transition state energies, reaction intermediates, molecular stability. | semanticscholar.orgnih.gov |
| Time-Dependent DFT (TD-DFT) | Optoelectronic Properties | UV-Vis absorption spectra, HOMO-LUMO gaps, excitation energies. | acs.org |
| Molecular Docking | Drug Design | Binding affinities, interaction modes with biological targets. | researchgate.net |
| NBO (Natural Bond Orbital) Analysis | Molecular Structure | Hyperconjugative interactions, charge delocalization. | semanticscholar.orgnih.gov |
Potential for Application in Advanced Materials Science
Beyond biological applications, the benzofuran scaffold is a promising building block for advanced materials due to its rigid, planar structure and π-conjugated system. researchgate.netresearchgate.net The specific electronic character of this compound makes it an intriguing candidate for incorporation into functional materials.
Future research in this area could explore:
Optoelectronic Materials: Benzofuran derivatives have been investigated for their photophysical properties. researchgate.netresearchgate.net By tuning the structure of this compound derivatives, it may be possible to create novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The inherent fluorescence of some benzofurans provides a strong basis for this exploration.
Polymer Chemistry: Benzofuran can undergo cationic polymerization to form rigid polymers with high glass-transition temperatures and transparency. acs.orgnih.gov Incorporating this compound as a monomer could lead to new functional polymers. The hydroxyl group offers a site for cross-linking or further modification, potentially creating materials with tailored thermal, mechanical, or optical properties. Poly(benzofuran-co-arylacetic acid) is an example of a highly functionalized polymer derived from a benzofuran structure. researchgate.net
Purely Chemical Materials: The unique structure could be used to synthesize novel ligands for catalysis, building blocks for porous organic frameworks (POFs), or components of molecular switches.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methoxybenzofuran-5-ol, and what methodological considerations are critical for achieving high yields?
- Answer : A common approach involves cyclization of phenolic precursors using fluorinated solvents (e.g., hexafluoropropanol) and oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under mild conditions. Key parameters include solvent polarity (to stabilize intermediates) and stoichiometric control of oxidizing agents to avoid over-oxidation. Yields up to 75% have been reported via optimized crystallization protocols .
Q. Which spectroscopic techniques are most reliable for characterizing the regiochemistry of substituents in this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming substituent positions. For example, coupling constants in -NMR distinguish between ortho and meta substitution patterns. X-ray crystallography provides definitive structural validation, as demonstrated in studies of related benzofuran derivatives, with bond length deviations <0.02 Å .
Q. How can researchers validate the purity of this compound derivatives post-synthesis?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents provides rapid qualitative analysis. Mass spectrometry (HRMS) confirms molecular weights within ±0.005 Da accuracy .
Advanced Research Questions
Q. What strategies optimize solvent polarity and reaction conditions to mitigate competing side reactions during the synthesis of this compound derivatives?
- Answer : Polar aprotic solvents (e.g., THF) enhance electrophilic substitution rates, while temperature control (0–25°C) minimizes polymerization. Computational modeling (DFT) predicts reactive intermediates, guiding solvent selection. For example, hexafluoropropanol stabilizes cationic intermediates, reducing byproduct formation in DDQ-mediated oxidations .
Q. How should researchers address discrepancies in reported biological activities of this compound analogs across different studies?
- Answer : Systematic replication under standardized conditions (e.g., cell line selection, solvent controls) is critical. For instance, variations in amyloid-binding assays may arise from differences in radiolabeling efficiency (e.g., iodogen vs. chloramine-T methods). Meta-analysis of IC values with sensitivity thresholds >80% can resolve contradictions .
Q. What advanced radiolabeling techniques are suitable for tracking this compound derivatives in neuroimaging studies?
- Answer : Electrophilic radioiodination using iodogen at 95°C achieves ~80% radiochemical yield. Purification via size-exclusion chromatography ensures >95% purity. Biodistribution studies in murine models require intravenous administration and gamma-counting for organ-specific uptake quantification, with brain-to-blood ratios >2:1 indicating blood-brain barrier penetration .
Q. How do computational methods enhance the understanding of this compound’s electronic properties and reactivity?
- Answer : Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent polarity effects on excited-state intramolecular proton transfer (ESIPT) mechanisms can be modeled using polarizable continuum models (PCM), aligning with experimental UV-Vis spectra .
Data Contradiction Analysis
Q. Why do synthetic yields of this compound vary significantly across literature reports?
- Answer : Variations arise from differences in precursor purity, solvent drying protocols, and DDQ activation. For example, trace moisture reduces DDQ’s oxidative capacity, lowering yields by 15–20%. Reproducibility improves with anhydrous conditions (<50 ppm HO) and inert atmospheres .
Q. How can conflicting biological activity data for this compound analogs be reconciled?
- Answer : Discrepancies often stem from assay-specific parameters (e.g., cell viability thresholds, incubation times). Cross-validation using orthogonal assays (e.g., fluorescence anisotropy vs. SPR for protein binding) and standardized positive controls (e.g., Congo Red for amyloid studies) improves consistency .
Methodological Best Practices
- Synthesis : Prioritize fluorinated solvents for intermediate stabilization and monitor reaction progress via TLC every 30 minutes .
- Characterization : Combine -NMR (300 MHz) with X-ray diffraction for unambiguous structural assignment .
- Biological Testing : Use freshly prepared DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity artifacts in cell-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
